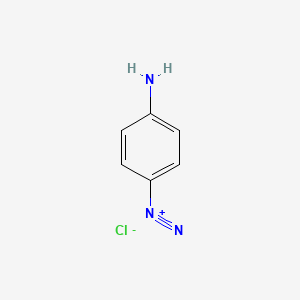

4-Aminobenzene-1-diazonium chloride

Description

Historical Perspectives and Foundational Discoveries of Diazonium Salts

The journey into the world of diazonium salts began in 1858 with the pioneering work of the German industrial chemist, Johann Peter Griess. wikipedia.orgbritannica.comgettyimages.com His discovery of the diazotization reaction, the process of converting primary aromatic amines into diazonium salts, was a landmark achievement in organic chemistry. wikipedia.orgbyjus.combenthamdirect.com Initially, Griess incorrectly believed that two nitrogen atoms had replaced two hydrogen atoms, leading to the name "diazonium." royalsocietypublishing.org The process, formally known as "diazotation," "diazoniation," or "diazotization," involves the reaction of an aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting salt. wikipedia.orgnewworldencyclopedia.orgunacademy.com

The initial application of this discovery was in the burgeoning dye industry. britannica.combyjus.com The ability of diazonium salts to undergo coupling reactions with electron-rich aromatic compounds like phenols and anilines to form brightly colored azo dyes was quickly recognized and exploited. britannica.comwikipedia.org This led to the development of a wide spectrum of synthetic dyes for textiles. britannica.com

Further foundational discoveries expanded the synthetic utility of diazonium salts beyond dye synthesis. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, demonstrated that the diazonium group could be replaced by various nucleophiles, such as halides (Cl⁻, Br⁻) and cyanide (CN⁻), using copper(I) salts as catalysts. unacademy.comunacademy.commasterorganicchemistry.com This opened up pathways to synthesize a wide range of substituted aromatic compounds that were not accessible through direct substitution methods. unacademy.com Other key reactions, such as the Schiemann reaction for the introduction of fluorine and the Gattermann reaction, further solidified the importance of diazonium salts as versatile intermediates. quizlet.comlibretexts.org

Significance of Aryl Diazonium Salts in Contemporary Organic and Materials Research

The importance of aryl diazonium salts, including 4-Aminobenzene-1-diazonium chloride, continues to grow in the 21st century, extending far beyond their initial use in the dye industry. They are now recognized as versatile building blocks in a multitude of research areas, from organic synthesis to materials science and nanotechnology. acs.orgresearchgate.netnih.gov

In organic synthesis , aryl diazonium salts are prized for their ability to serve as precursors to a vast array of functionalized aromatic compounds. unacademy.comtiwariacademy.comslideshare.net The diazonium group, being an excellent leaving group (N₂), facilitates a wide range of substitution reactions. libretexts.org This allows for the introduction of various functional groups onto an aromatic ring, including halides, cyano, hydroxyl, and even hydrogen, which is useful for the reductive removal of an amino group. masterorganicchemistry.comquizlet.comlibretexts.org This versatility makes them invaluable tools for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. slideshare.net Recent research has focused on developing new transformations involving aryl diazonium salts, particularly those that proceed through radical intermediates generated by thermal, photochemical, or electrochemical methods. acs.orgresearchgate.netnih.gov These modern approaches have significantly expanded the repertoire of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgresearchgate.netnih.gov

The table below summarizes some of the key transformations of aryl diazonium salts, highlighting their synthetic utility.

| Reaction | Reagent(s) | Product | Significance |

| Sandmeyer Reaction | CuCl, CuBr, CuCN | Aryl chloride, Aryl bromide, Aryl cyanide | Introduction of halides and cyano groups. unacademy.commasterorganicchemistry.com |

| Schiemann Reaction | HBF₄, heat | Aryl fluoride (B91410) | A key method for introducing fluorine into aromatic rings. libretexts.org |

| Gattermann Reaction | Copper powder, HX | Aryl halide | An alternative to the Sandmeyer reaction for synthesizing aryl halides. quizlet.com |

| Hydrolysis | H₂O, heat | Phenol (B47542) | Synthesis of phenols from aromatic amines. wikipedia.org |

| Reduction | H₃PO₂ | Arene | Reductive removal of the diazonium group, replacing it with hydrogen. libretexts.orgscienceinfo.com |

| Azo Coupling | Activated aromatic compounds (e.g., phenols, anilines) | Azo compounds | Foundation of the azo dye industry and used in the synthesis of various colored compounds. wikipedia.orgscienceinfo.com |

In the realm of materials science , aryl diazonium salts have emerged as a powerful tool for surface modification. rsc.orgnih.gov The irreversible reduction of aryldiazonium salts provides a reliable method to covalently bond organic layers to a wide variety of surfaces, including metals, carbon, and polymers. nih.govacs.org This surface functionalization is crucial for a range of applications, such as improving adhesion, preventing biofouling, and creating platforms for biosensors and protein arrays. rsc.orgnih.gov For instance, they have been used to graft polymers onto surfaces through techniques like surface-initiated atom transfer radical polymerization (ATRP). researchgate.net

Furthermore, aryl diazonium chemistry plays a significant role in nanotechnology . byjus.comijcrt.org They are utilized in the functionalization of carbon nanotubes and for the exfoliation of nanotube bundles. ijcrt.org This ability to modify the surfaces of nanomaterials opens up possibilities for creating new materials with tailored properties for applications in electronics, composites, and biomedical devices.

The compound 4-Aminobenzene-1-diazonium chloride, specifically, finds extensive use in the synthesis of azo dyes and as an intermediate in various organic transformations. evitachem.com Its reactivity allows for its participation in coupling reactions to produce complex aromatic structures. evitachem.com

The ongoing research into aryl diazonium chemistry, including the development of photoredox catalysis methods, continues to unveil new and efficient ways to utilize these versatile compounds. researchgate.net These advancements promise to further expand their applications in creating advanced materials and enabling sustainable chemical synthesis. slideshare.netresearchgate.net

Properties

CAS No. |

10555-90-5 |

|---|---|

Molecular Formula |

C6H6ClN3 |

Molecular Weight |

155.58 g/mol |

IUPAC Name |

4-aminobenzenediazonium;chloride |

InChI |

InChI=1S/C6H6N3.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H,7H2;1H/q+1;/p-1 |

InChI Key |

JLLBHFPMIDLVRO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1N)[N+]#N.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminobenzene 1 Diazonium Chloride

Classical Diazotization Procedures

Classical diazotization involves the reaction of a primary aromatic amine with a nitrosating agent, typically in an acidic medium. This fundamental transformation has been a cornerstone of aromatic chemistry for over a century. wikipedia.org

Reactants and Reaction Conditions for Primary Aromatic Amines

The diazotization of primary aromatic amines, such as p-phenylenediamine (B122844), is a well-established method for producing diazonium salts. wikipedia.orgprepchem.comwikipedia.org The process generally involves the reaction of the amine with nitrous acid, which is most commonly generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid or sulfuric acid. wikipedia.orgevitachem.comorganic-chemistry.org

The reaction is typically carried out at low temperatures, often between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, which can be unstable and even explosive at higher temperatures. youtube.comnih.gov The choice of acid and other reaction parameters can be adjusted based on the specific properties of the amine and the desired final product. organic-chemistry.orgresearchgate.net For instance, for amines that are sparingly soluble in water, a process involving the initial preparation of a melt or solution of the amine in an organic solvent before precipitation with water can be employed to shorten reaction times. google.com

A typical procedure for the diazotization of p-phenylenediamine involves dissolving it in water and ice, followed by the addition of hydrochloric acid and an aqueous solution of sodium nitrite, maintaining a pH of 1.5 to 3.5. prepchem.com

Table 1: Typical Reactants and Conditions for Classical Diazotization

| Reactant | Role | Typical Conditions |

| Primary Aromatic Amine (e.g., p-phenylenediamine) | Starting material | Dissolved in acidic medium |

| Sodium Nitrite (NaNO₂) | Source of nitrous acid | Added as an aqueous solution |

| Mineral Acid (e.g., HCl, H₂SO₄) | Catalyst and to generate nitrous acid | In excess, maintains low pH |

| Temperature | To control reaction rate and stability | 0-5 °C |

In Situ Generation Techniques from Precursors

In many applications, diazonium salts are generated in situ to avoid their isolation, which can be hazardous. wikipedia.org This approach involves forming the diazonium salt directly in the reaction mixture where it will be subsequently consumed.

One common in situ technique involves the reduction of a nitro precursor at an electrode to form the corresponding amine. researchgate.net This amine then undergoes diazotization in the presence of a nitrosonium ion source, such as sodium nitrite and acid, to form the diazonium salt. researchgate.netresearchgate.net This method allows for precise control over the generation of the reactive diazonium species. capes.gov.brnih.gov

Another approach utilizes aryltriazene precursors, which can be converted to aryldiazonium ions at the interface of a two-phase laminar flow system containing the aryltriazene and an acid. researchgate.net The use of nitro precursors for the in situ generation of diazonium salts has been further developed, allowing the reaction to proceed at room temperature and reducing issues associated with the high reactivity of aryldiazonium ions. researchgate.net These methods often still require an acidic environment for the diazotization step. researchgate.net

Advanced Synthetic Approaches

To address the limitations of classical methods and to synthesize specific derivatives, advanced synthetic approaches have been developed. These include modified diazotization protocols and the strategic design of precursors.

Modified Diazotization Protocols for Specific Derivatives

Modifications to the classical diazotization procedure are often necessary to accommodate different substrates or to achieve specific outcomes. For instance, in the synthesis of certain azo dyes, a diazonium solution of an aminobenzaldehyde derivative can be prepared and then coupled with another aromatic compound. rsc.org The reaction conditions, such as pH and temperature, are carefully controlled during the coupling step. rsc.org

For the synthesis of 4-hydroxy-4'-aminoazobenzene, p-phenylenediamine is diazotized, and the resulting diazonium salt is coupled with phenol (B47542) under alkaline conditions. prepchem.com This demonstrates how the classical diazotization can be integrated into a multi-step synthesis.

A process for preparing diazonium compounds from 4-aminodiarylamines involves carrying out the diazotization in a reaction medium with a pH value between 1 and 4. google.com This controlled pH environment can prevent cleavage of the diarylamine structure. google.com Furthermore, continuous diazotization in microreactors using concentrated acid and sodium nitrite solutions has been developed to improve efficiency and reduce waste. researchgate.net

Table 2: Examples of Modified Diazotization Protocols

| Starting Material | Modifying Reagent/Condition | Product |

| 4-amino-3-nitrobenzaldehyde | Acetic acid, water, cooling | Clear solution of the diazonium salt |

| p-phenylenediamine | Phenol, sodium hydroxide | 4-hydroxy-4'-aminoazobenzene |

| 4-aminodiarylamine | pH control (1-4) | Corresponding diazonium compound |

| Aniline (B41778) and derivatives | Continuous flow microreactor | Iodo-substituted aromatic compounds |

Precursor Design Strategies for Substituted Diazonium Salts

The design of the precursor amine is a critical strategy for synthesizing substituted diazonium salts. The substituents on the aromatic ring of the precursor amine will be present in the final diazonium salt and any subsequent products. youtube.com This allows for the synthesis of a wide variety of substituted aromatic compounds. youtube.com

For example, to synthesize a specific parasubstituted product, one might start with an aniline derivative where the desired substituent is already in place. youtube.com The amino group can then be converted to the diazonium group, which can then be replaced by another functional group if needed. youtube.comlibretexts.org

The synthesis of 2,5-dimethyl-p-phenylenediamine utilizes a strategy where sulfanilic acid is first diazotized and then coupled with 2,5-dimethylaniline. The resulting azo dye is then reduced to cleave the azo bond, yielding the desired product. google.com This multi-step approach demonstrates how precursor design and subsequent reactions can be used to introduce an amino group at a specific position on the benzene (B151609) ring. google.com Another example involves the reaction of the mono-diazonium salt of p-phenylenediamine with hypophosphorous acid or iron powder to modify a surface. nih.gov

Reactivity Mechanisms of 4 Aminobenzene 1 Diazonium Chloride

Radical-Mediated Transformations

Aryl diazonium salts, including 4-Aminobenzene-1-diazonium chloride, are well-established precursors for the generation of aryl radicals. nih.gov This reactivity is fundamental to several carbon-carbon and carbon-heteroatom bond-forming reactions.

Generation of Aryl Radicals from Diazonium Salts

The formation of aryl radicals from diazonium salts can be initiated through several mechanisms. One common method involves a single electron transfer (SET) from a reducing agent, such as a metal salt or an organic molecule, to the diazonium ion. nih.govmasterorganicchemistry.com This transfer results in the formation of a transient diazene (B1210634) radical, which rapidly fragments, releasing a molecule of nitrogen gas and the desired aryl radical. rsc.org The high reactivity of diazonium salts is attributed to their low reduction potential, making them amenable to reduction by a wide range of reagents. researchgate.net

Photoredox catalysis has emerged as a powerful tool for generating aryl radicals from diazonium salts under mild conditions. nih.govresearchgate.net In this approach, a photocatalyst, upon excitation by visible light, facilitates the single electron transfer to the diazonium salt, initiating the radical generation cascade. nih.gov Another method involves the reaction of diazonium salts with nucleophilic bases, which can lead to the formation of a diazene intermediate that subsequently fragments into an aryl radical. nih.gov

Mechanisms of Radical Addition Reactions

Once generated, aryl radicals are highly reactive species that can participate in a variety of addition reactions. A classic example is the Meerwein arylation, where an aryl radical adds to an activated, electron-deficient olefin. acs.org The addition of aryl radicals to π-systems, such as alkenes and alkynes, is a key step in forming new carbon-carbon bonds. researchgate.net The aryl radical, being electrophilic in nature, can also add to electron-rich systems like 5-membered heteroaromatics. nih.gov

However, the efficiency of these addition reactions can be influenced by competing side reactions. Hydrogen abstraction from the solvent or other components in the reaction mixture can occur, especially if the addition step is slow. acs.org Another potential side reaction is azo coupling, where the aryl radical is scavenged by another diazonium salt molecule. acs.org To minimize such undesired processes, reaction conditions, such as the slow addition of the diazonium salt, are often carefully controlled. acs.org

Electrophilic Aromatic Substitution Pathways

4-Aminobenzene-1-diazonium chloride acts as an electrophile in reactions with electron-rich aromatic compounds, a process known as electrophilic aromatic substitution. numberanalytics.comorganic-chemistry.org This pathway is central to the synthesis of a vast array of azo compounds.

Azo Coupling Mechanisms with Activated Aromatic Systems

Azo coupling is a reaction where the diazonium ion attacks the aromatic ring of a coupling partner, which is typically an activated aromatic system like a phenol (B47542) or an aniline (B41778). numberanalytics.comorganic-chemistry.orgwikipedia.org The reaction proceeds through the formation of a resonance-stabilized intermediate known as a sigma complex or arenium ion. numberanalytics.com Subsequently, a proton is lost from this intermediate to restore the aromaticity of the ring, yielding the final azo compound. numberanalytics.com

The position of the coupling on the aromatic ring is generally directed by the activating group. Substitution typically occurs at the para position relative to the activating group. organic-chemistry.orglibretexts.org If the para position is blocked, the coupling will occur at an ortho position, although this is usually slower. wikipedia.org The pH of the reaction medium is a critical factor; the reaction is most efficient under mildly acidic or neutral conditions. organic-chemistry.org

Influence of Substituents on Coupling Reactivity and Tautomerism

The rate and outcome of azo coupling reactions are significantly influenced by the nature of the substituents on both the diazonium salt and the aromatic coupling partner. numberanalytics.comnumberanalytics.com Electron-donating groups (EDGs) on the coupling partner, such as hydroxyl (-OH), amino (-NH2), and methoxy (B1213986) (-OCH3) groups, increase the electron density of the aromatic ring, thereby enhancing its reactivity towards the electrophilic diazonium ion. numberanalytics.com Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), and carboxyl (-COOH) groups decrease the ring's reactivity. numberanalytics.com

The products of azo coupling, particularly those derived from β-enaminones, can exhibit tautomerism, existing as a mixture of azo and hydrazone forms. researchgate.net The position of this equilibrium is influenced by factors such as the nature of the substituents on the amino group and the benzene (B151609) ring of the diazonium salt. researchgate.netresearchgate.net For instance, in some cases, electron-withdrawing substituents on the diazonium salt can favor the formation of the hydrazo tautomer. researchgate.net

Nucleophilic Substitution of the Diazonium Group

The diazonium group (-N₂⁺) in 4-Aminobenzene-1-diazonium chloride is an excellent leaving group, readily displaced by a variety of nucleophiles. libretexts.orglibretexts.org This reactivity allows for the introduction of a wide range of functional groups onto the aromatic ring.

In these reactions, the diazonium group is replaced by a nucleophile, with the concurrent evolution of nitrogen gas, a thermodynamically very stable molecule. libretexts.org This process can be facilitated by heat or the presence of a catalyst. For example, in the Sandmeyer reaction, cuprous salts (CuX, where X = Cl, Br, CN) are used to introduce the corresponding nucleophile onto the aromatic ring. masterorganicchemistry.com The mechanism is thought to involve the formation of an aryl radical as an intermediate. masterorganicchemistry.com

Other nucleophiles can also be introduced. For instance, treatment with potassium iodide (KI) yields the corresponding aryl iodide, while heating the diazonium salt solution with water leads to the formation of a phenol. masterorganicchemistry.comlibretexts.org The Schiemann reaction utilizes tetrafluoroborate (B81430) ions (BF₄⁻) to introduce a fluorine atom onto the aromatic ring. libretexts.org It is also possible to replace the diazonium group with a hydrogen atom through reduction with hypophosphorous acid (H₃PO₂), a reaction that likely proceeds via a radical mechanism. libretexts.org

Sandmeyer-Type Reactions (Halogenation, Cyanation)

The Sandmeyer reaction is a cornerstone of diazonium salt chemistry, providing a reliable method for the substitution of the diazonium group with halides (chloro, bromo) and cyano groups. geeksforgeeks.orgwikipedia.orglscollege.ac.in This transformation is a type of radical-nucleophilic aromatic substitution. geeksforgeeks.orgwikipedia.org The reaction is catalyzed by copper(I) salts, such as copper(I) chloride, copper(I) bromide, or copper(I) cyanide. wikipedia.orglscollege.ac.in

The generally accepted mechanism for the Sandmeyer reaction proceeds through a free radical pathway. byjus.com The process is initiated by a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This transfer results in the formation of an aryl radical and the release of dinitrogen gas, with the copper being oxidized to a copper(II) species. byjus.com The newly formed aryl radical then reacts with the copper(II) halide or cyanide to yield the final aryl halide or nitrile product, respectively, while regenerating the copper(I) catalyst. byjus.com The detection of biaryl byproducts lends support to this radical mechanism. lscollege.ac.in

The key steps of the Sandmeyer reaction are as follows:

Formation of the Aryl Radical: An electron is transferred from the copper(I) salt to the 4-aminobenzene-1-diazonium chloride, leading to the loss of a stable nitrogen molecule and the generation of a highly reactive 4-aminophenyl radical. geeksforgeeks.org

Reaction with the Nucleophile: The 4-aminophenyl radical then abstracts a halogen or cyanide group from the copper(II) species, forming the corresponding 4-haloor 4-cyanoaminobenzene and regenerating the copper(I) catalyst, which can then participate in another catalytic cycle. geeksforgeeks.org

| Reaction Type | Reagent | Product |

| Chlorination | CuCl | 4-Chloroaminobenzene |

| Bromination | CuBr | 4-Bromoaminobenzene |

| Cyanation | CuCN | 4-Aminobenzonitrile |

Balz-Schiemann Reaction Mechanisms

The Balz-Schiemann reaction is a specialized method for the synthesis of aryl fluorides, a class of compounds that are often challenging to prepare by direct fluorination methods. byjus.comnumberanalytics.com This reaction transforms an aromatic amine into an aryl fluoride (B91410) through the formation of a diazonium tetrafluoroborate intermediate. wikipedia.orgchemistrylearner.com

The process begins with the diazotization of an aromatic amine, in this case, p-phenylenediamine (B122844), in the presence of fluoroboric acid (HBF₄). byjus.com This leads to the formation of the corresponding aryldiazonium tetrafluoroborate salt. byjus.com Unlike the Sandmeyer reaction, the Balz-Schiemann reaction does not typically require a metal catalyst. wikipedia.org The subsequent step involves the thermal decomposition of the isolated diazonium tetrafluoroborate salt. numberanalytics.comchemistrylearner.com

The mechanism of the thermal decomposition is thought to proceed through the generation of a highly unstable aryl cation. wikipedia.org The tetrafluoroborate anion (BF₄⁻) then acts as a fluoride donor, releasing a fluoride ion (F⁻) to the aryl cation to form the aryl fluoride. masterorganicchemistry.com The byproducts of this reaction are nitrogen gas and boron trifluoride (BF₃). byjus.comwikipedia.org While an Sₙ1-type mechanism is often cited, the exact nature of the intermediates can be influenced by the reaction conditions. chemistrylearner.com

Innovations in the Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can sometimes lead to improved yields. wikipedia.org Photochemical decomposition of the diazonium salt is also a possible alternative to thermal decomposition. chemistrylearner.com

Hydroxylation Pathways

The conversion of 4-aminobenzene-1-diazonium chloride to a phenol derivative, specifically 4-aminophenol, can be achieved through hydroxylation. A common method involves heating an aqueous solution of the diazonium salt. wikipedia.orglibretexts.org In this process, the diazonium ion reacts with water, leading to the formation of the phenol and the evolution of nitrogen gas. libretexts.org This reaction is often carried out in the presence of acid to suppress the coupling of the newly formed phenol with unreacted diazonium salt. wikipedia.org

A Sandmeyer-type hydroxylation is also a viable pathway. lscollege.ac.inwikipedia.org This method utilizes copper(I) oxide (Cu₂O) as the catalyst in the presence of an excess of copper(II) nitrate. wikipedia.org This catalytic approach can often be performed under milder conditions, such as at room temperature in neutral water, compared to the classical method of boiling the diazonium salt in aqueous acid. wikipedia.org The classical thermal decomposition in aqueous acid is believed to proceed through an aryl cation intermediate, which can be susceptible to side reactions with other nucleophiles present. wikipedia.org

| Method | Reagents/Conditions | Key Intermediate |

| Thermal Hydrolysis | Water, Heat | Aryl cation |

| Sandmeyer-type | Cu₂O, Cu(NO₃)₂, H₂O | Radical species |

Transition Metal-Catalyzed Reactions

Beyond the classic copper-catalyzed Sandmeyer reactions, 4-aminobenzene-1-diazonium chloride is a valuable substrate in a variety of other transition metal-catalyzed transformations, which have significantly expanded the synthetic utility of diazonium salts.

Cross-Coupling Reaction Mechanisms (e.g., Suzuki-Miyaura, Stille, C-Heteroatom)

Aryl diazonium salts are highly effective electrophiles in palladium-catalyzed cross-coupling reactions due to their high reactivity, which often allows for reactions to proceed under mild conditions. beilstein-journals.org

The Suzuki-Miyaura reaction couples the diazonium salt with an organoboron compound, typically a boronic acid or its ester. researchgate.netrsc.org This reaction is a powerful tool for the formation of carbon-carbon bonds, specifically biaryl structures. researchgate.net The catalytic cycle generally involves the oxidative addition of the diazonium salt to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. researchgate.netrsc.org The use of diazonium salts can sometimes circumvent the need for a base, which is often required when using aryl halides. researchgate.net

The Stille reaction is another significant cross-coupling method that pairs the diazonium salt with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org The mechanism is analogous to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org While effective, the toxicity of the organotin reagents is a notable drawback of this method. organic-chemistry.org

C-Heteroatom cross-coupling reactions catalyzed by transition metals also utilize diazonium salts to form bonds between an aryl carbon and a heteroatom such as oxygen, nitrogen, or sulfur. These reactions broaden the scope of molecules that can be synthesized from 4-aminobenzene-1-diazonium chloride.

C-H Bond Activation/Functionalization Involving Diazonium Intermediates

Direct C-H bond activation and functionalization represent a highly efficient strategy in organic synthesis, and diazonium salts are effective arylating agents in these transformations. researchgate.netresearchgate.net These reactions involve the direct coupling of the diazonium salt with a C-H bond of another molecule, avoiding the need for pre-functionalization of the coupling partner. researchgate.net

The mechanism often involves a dual catalytic system, for instance, combining a transition metal catalyst (like palladium or rhodium) with another catalyst or promoter. researchgate.netacs.org The transition metal catalyst facilitates the C-H activation step, while the diazonium salt serves as the source of the aryl group. acs.orgnih.gov In many cases, these reactions proceed via a radical mechanism, where the diazonium salt is reduced to an aryl radical, which then engages in the C-H functionalization pathway. nih.gov

Photoredox Catalysis in Diazonium Chemistry

Visible-light photoredox catalysis has emerged as a powerful and sustainable method for initiating organic transformations under mild conditions. nih.gov Aryl diazonium salts are excellent substrates for photoredox catalysis because they can be readily reduced to form highly reactive aryl radicals. nih.govu-bordeaux.fr

In a typical photoredox cycle, a photocatalyst, such as a ruthenium complex (e.g., [Ru(bpy)₃]²⁺) or an organic dye (e.g., eosin (B541160) Y), absorbs visible light and is promoted to an excited state. nih.govnih.gov This excited-state photocatalyst can then engage in a single electron transfer (SET) with the 4-aminobenzene-1-diazonium chloride. nih.gov The diazonium salt is reduced, leading to the irreversible loss of dinitrogen and the formation of a 4-aminophenyl radical. nih.gov This highly reactive radical intermediate can then be trapped by a variety of coupling partners, such as alkenes, alkynes, or arenes, to form new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov This methodology has been successfully applied to a range of reactions, including cross-coupling and C-H functionalization, often with high efficiency and selectivity under ambient conditions. nih.govu-bordeaux.fr

Spectroscopic and Structural Characterization of 4 Aminobenzene 1 Diazonium Chloride and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of 4-Aminobenzene-1-diazonium chloride and its analogues. These methods probe the vibrational modes of molecules, providing a fingerprint that is highly specific to the compound's structure and functional groups.

A key diagnostic feature in the vibrational spectra of diazonium salts is the stretching vibration of the diazonium group (–N≡N⁺). This bond typically gives rise to a strong and sharp absorption band in the FT-IR spectrum, located in the region of 2200–2300 cm⁻¹. For instance, in derivatives like 4-[(4-Methoxyphenyl)amino]benzenediazonium chloride, this characteristic N₂⁺ stretch is observed in this range. The position and intensity of this band can be influenced by the nature of the substituent on the aromatic ring.

In Raman spectroscopy, the N≡N stretching vibration also presents a strong and characteristic peak. For example, the Raman spectrum of 4-carboxybenzene diazonium tetrafluoroborate (B81430) shows a prominent peak at 2293 cm⁻¹, which is assigned to the N≡N stretching mode. chemicalbook.com The disappearance of this peak upon chemical reaction, such as grafting onto a substrate, provides clear evidence of the reaction of the diazonium group. chemicalbook.com

Beyond the diazonium group, other vibrational modes provide further structural information. The amino group (–NH₂) in 4-Aminobenzene-1-diazonium chloride exhibits characteristic N–H stretching vibrations, typically in the range of 3300–3500 cm⁻¹. The C–N stretching vibration of the amino group and the various aromatic C–H and C=C stretching and bending vibrations also appear in the spectra, providing a complete picture of the molecular structure. For comparison, in 4-aminobenzoic acid, C=C stretching modes are observed in the infrared spectrum at 1443, 1328, and 1291 cm⁻¹, while aromatic C-H in-plane bending modes appear at 1130, 1089, and 955 cm⁻¹. researchgate.net

Table 1: Characteristic Vibrational Frequencies for 4-Aminobenzene-1-diazonium Chloride and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Diazonium (–N≡N⁺) | Stretching | 2200–2300 |

| Amino (–NH₂) | N–H Stretching | 3300–3500 |

| Aromatic Ring | C=C Stretching | 1400–1600 |

| Aromatic Ring | C–H In-plane Bending | 1000–1300 |

| Aromatic Ring | C–H Out-of-plane Bending | 650–1000 |

| Amino (–NH₂) | N–H Bending | 1550–1650 |

| C–N (Aromatic) | Stretching | 1250–1360 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural assignment of 4-Aminobenzene-1-diazonium chloride and its derivatives, providing information on the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the aromatic protons of the benzene (B151609) ring typically appear in the region of 6.0–8.5 ppm. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group (–NH₂) tends to shield the aromatic protons, shifting them to a higher field (lower ppm), while the electron-withdrawing diazonium group (–N≡N⁺) deshields them, causing a downfield shift. For instance, in 4-[(4-Methoxyphenyl)amino]benzenediazonium chloride, the deshielded aromatic protons are observed in the range of δ 8.0–8.5 ppm. The protons of the amino group itself would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the aromatic ring typically resonate in the range of 100–150 ppm. The carbon atom attached to the diazonium group (ipso-carbon) is expected to be significantly deshielded. In related aniline (B41778) derivatives, the carbon atoms ortho and para to the amino group are shielded, while the ipso-carbon and the meta-carbons are deshielded. For example, in 3-chloroaniline, the ¹³C NMR chemical shifts are observed at δ 113.3, 114.9, 118.4, 130.4, 134.8, and 147.8 ppm. rsc.org

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 4-Aminobenzene-1-diazonium chloride

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Aromatic Protons | 6.0–8.5 |

| ¹H | Amino Protons (–NH₂) | Variable, broad singlet |

| ¹³C | Aromatic Carbons | 100–150 |

| ¹³C | Carbon attached to –N≡N⁺ | Highly deshielded (>130 ppm) |

| ¹³C | Carbon attached to –NH₂ | Shielded relative to benzene |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The chromophoric groups, namely the aromatic ring and the diazonium group, give rise to characteristic absorption bands. Benzenediazonium (B1195382) salts typically exhibit two absorption bands in the UV region. One band, around 250-300 nm, is attributed to the π→π* transitions within the aromatic ring. A weaker band, at longer wavelengths (around 350-400 nm), is assigned to the n→π* transition involving the non-bonding electrons of the nitrogen atoms in the diazonium group.

The position and intensity of these bands are sensitive to the substituents on the benzene ring. The amino group, being an auxochrome, can cause a bathochromic (red) shift of the absorption maxima. For example, the UV-Vis absorption spectrum of a fragment containing two amine groups and a methyl group on a benzene ring showed absorption bands at 204 nm, 229 nm, 267 nm, and 275 nm.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. While the inherent instability of diazonium salts can make their analysis by traditional electron ionization (EI) mass spectrometry challenging due to facile decomposition, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are more suitable.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. For instance, LC-MS/MS methods have been developed for the sensitive and selective analysis of related quaternary ammonium (B1175870) compounds in various matrices. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. The primary fragmentation pathway for diazonium ions is the loss of a neutral nitrogen molecule (N₂), leading to the formation of an aryl cation.

X-ray Crystallography of Stable Analogues and Derivatives

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com However, the explosive and unstable nature of many simple benzenediazonium salts, including 4-Aminobenzene-1-diazonium chloride, makes the growth of single crystals suitable for X-ray diffraction analysis extremely difficult.

Therefore, the structural features of 4-Aminobenzene-1-diazonium chloride are often inferred from the crystal structures of more stable analogues and derivatives. For example, the crystal structure of dibenzobromolium and dibenzochlorolium derivatives, synthesized via diazotization-cyclization, have been determined. nih.gov These studies reveal important details about the geometry of the diazonium group and its interaction with counter-ions. In general, the C–N bond of the diazonium group is short, and the C–N≡N moiety is nearly linear. The crystal packing is influenced by electrostatic interactions between the diazonium cation and the chloride anion, as well as potential hydrogen bonding involving the amino group. The study of stable triazolo-pyridazino-indole derivatives, confirmed by X-ray diffraction, also provides insights into the structural chemistry of related nitrogen-rich heterocyclic systems. mdpi.com

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) and Density Functional Theory (DFT) Investigations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone for investigating the properties of diazonium compounds. These methods provide a robust framework for understanding the electronic structure, bonding, and reactivity of molecules from first principles.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are instrumental in elucidating the electronic makeup of 4-Aminobenzene-1-diazonium chloride. The analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting its chemical reactivity.

Natural Bond Orbital (NBO) analysis further refines this picture by providing a quantitative description of the charge distribution within the molecule. This method partitions the electron density into localized bonds and lone pairs, offering insights into atomic charges and the nature of chemical bonds. For 4-Aminobenzene-1-diazonium chloride, NBO analysis reveals the delocalization of the positive charge, primarily across the two nitrogen atoms of the diazonium group and, to a lesser extent, into the aromatic ring.

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Influences the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Influences the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap often correlates with higher chemical reactivity. |

| NBO Charges | Calculated atomic charges based on the Natural Bond Orbital analysis, indicating the electron distribution across the molecule. |

This table presents key parameters obtained from DFT and NBO analyses that are crucial for understanding the electronic structure and reactivity of 4-Aminobenzene-1-diazonium chloride.

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions involving 4-Aminobenzene-1-diazonium chloride, such as its decomposition (dediazoniation). By calculating the energies of reactants, products, intermediates, and transition states, researchers can delineate the most probable reaction pathways.

The dediazoniation reaction, where the diazonium group is lost as dinitrogen gas (N₂), can proceed through different mechanisms, including heterolytic (ionic) and homolytic (radical) pathways. DFT calculations can be employed to locate the transition state for the C-N bond cleavage and determine the associated activation energy barrier. A lower activation barrier indicates a faster reaction rate. The nature of the solvent and substituents on the aromatic ring can significantly influence this barrier. For instance, theoretical studies have shown that electron-donating groups can stabilize the transition state, thereby affecting the decomposition kinetics.

| Parameter | Description |

| Reactant Energy | The calculated energy of the initial 4-Aminobenzene-1-diazonium chloride molecule. |

| Product Energy | The calculated energy of the resulting products after dediazoniation (e.g., 4-aminophenyl cation and dinitrogen). |

| Transition State Energy | The energy of the highest point on the reaction coordinate between the reactant and product, representing the energy barrier to reaction. |

| Activation Energy (Ea) | The difference in energy between the transition state and the reactants. A key factor in determining the reaction rate. |

This table outlines the critical energetic parameters calculated in the computational modeling of the dediazoniation reaction of 4-Aminobenzene-1-diazonium chloride.

Molecular Dynamics (MD) Simulations of Diazonium Systems

While QM methods provide detailed electronic information on static molecules, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, particularly in a solution environment. MD simulations model the movement of atoms and molecules based on classical mechanics and a defined force field.

For 4-Aminobenzene-1-diazonium chloride, MD simulations can be used to study its behavior in aqueous solution. These simulations can reveal how the diazonium salt interacts with surrounding water molecules, including the formation and dynamics of its hydration shell. Understanding the solvation structure is crucial as the solvent can play a significant role in the stability and reactivity of the diazonium ion. For instance, the arrangement of water molecules around the diazonium group and the aromatic ring can influence the accessibility of the reactive sites and the pathway of decomposition.

| Simulation Parameter | Description |

| Force Field | A set of parameters that defines the potential energy of the system as a function of the atomic coordinates. Common force fields for organic molecules include AMBER, CHARMM, and OPLS. |

| Solvent Model | A representation of the solvent molecules, such as the TIP3P or SPC/E models for water. |

| Simulation Time | The duration of the simulation, which needs to be long enough to capture the dynamic processes of interest. |

| Radial Distribution Function (g(r)) | A function that describes the probability of finding a particle at a certain distance from a reference particle, providing information on the structure of the hydration shell. |

This table lists key parameters and outputs from Molecular Dynamics simulations used to study the behavior of 4-Aminobenzene-1-diazonium chloride in solution.

Aromaticity Analysis and Charge Delocalization Studies

The aromaticity of the benzene (B151609) ring in 4-Aminobenzene-1-diazonium chloride is a key feature influencing its stability and reactivity. Computational methods provide quantitative measures of aromaticity.

One widely used method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A more negative NICS value generally indicates a higher degree of aromaticity. Another common geometric index is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value closer to 1 signifies a higher level of aromaticity.

| Aromaticity Index | Description |

| NICS(0) / NICS(1) | Nucleus-Independent Chemical Shift calculated at the ring center (0) or 1 Å above the ring plane (1). More negative values suggest stronger aromaticity. |

| HOMA | Harmonic Oscillator Model of Aromaticity. Values range from -∞ to 1, with 1 representing a fully aromatic system. |

| Para-Delocalization Index (PDI) | A measure of electron delocalization between para-positioned atoms, which can be used to quantify the "push-pull" effect. |

This table describes the primary computational indices used to quantify the aromaticity and charge delocalization in 4-Aminobenzene-1-diazonium chloride.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The diazonium salt is a cornerstone in synthetic organic chemistry, enabling the creation of complex molecular architectures and the introduction of diverse chemical functionalities onto aromatic rings.

The reactivity of 4-Aminobenzene-1-diazonium chloride allows it to serve as a linchpin in the assembly of larger, more complex molecular frameworks. One of the primary methods for achieving this is through coupling reactions. In these reactions, the diazonium cation acts as an electrophile, attacking other electron-rich aromatic compounds like phenols or anilines to form azo compounds, characterized by the -N=N- linkage. smolecule.comyoutube.com These azo compounds are not only significant as dyes but also represent a method for linking aromatic units together.

Furthermore, diazonium salts can participate in reactions that lead to the formation of biaryl compounds, which are structural motifs found in many pharmaceuticals, agrochemicals, and functional materials. smolecule.com These reactions provide a powerful tool for carbon-carbon bond formation, directly linking aromatic rings to construct intricate and sterically hindered scaffolds that would be challenging to synthesize through other methods. The presence of the amino group on the starting material provides an additional handle for subsequent chemical transformations, further expanding the molecular complexity that can be achieved.

Perhaps the most well-known application of diazonium salts is their use in introducing a wide variety of functional groups onto an aromatic ring, a feat often difficult to accomplish by direct substitution. smolecule.comyoutube.com The diazonium group can be readily displaced by numerous nucleophiles, often catalyzed by copper salts in what are known as Sandmeyer reactions. smolecule.com This allows for the facile synthesis of aryl halides, nitriles, and other derivatives. Because the starting material is 4-Aminobenzene-1-diazonium chloride, the resulting products are bifunctional, possessing both the newly introduced group and the original amino group (or a derivative formed under the reaction conditions), making them valuable intermediates for further synthesis.

The table below summarizes some of the key substitution reactions of aryldiazonium salts, which are applicable to 4-Aminobenzene-1-diazonium chloride.

| Target Functional Group | Reagent(s) | Reaction Name/Type | Resulting Compound Class |

| Chloro (-Cl) | Copper(I) chloride (CuCl) / HCl | Sandmeyer Reaction | Chloroarenes smolecule.comyoutube.com |

| Bromo (-Br) | Copper(I) bromide (CuBr) / HBr | Sandmeyer Reaction | Bromoarenes youtube.com |

| Cyano (-CN) | Copper(I) cyanide (CuCN) / KCN | Sandmeyer Reaction | Benzonitriles youtube.com |

| Iodo (-I) | Potassium iodide (KI) | Substitution | Iodoarenes smolecule.comyoutube.com |

| Hydroxyl (-OH) | Water (H₂O), warm | Hydrolysis | Phenols smolecule.comyoutube.com |

These reactions highlight the compound's role as a versatile hub for generating a multitude of substituted aromatic compounds from a common precursor.

Surface Functionalization and Material Modification

The same reactivity that makes 4-Aminobenzene-1-diazonium chloride useful in solution-phase synthesis also enables it to chemically modify the surfaces of a wide range of materials. This process, known as grafting, creates a strong, covalent bond between the aryl group and the substrate, permanently altering the surface properties. nih.gov

Surface modification using diazonium salts can be achieved through two primary methods: spontaneous grafting and electrografting.

Spontaneous grafting occurs when a substrate is simply immersed in a solution containing the diazonium salt. nih.govresearchgate.net This method is effective for surfaces that are sufficiently reducing to donate an electron to the diazonium cation, triggering its decomposition into an aryl radical and nitrogen gas. nih.govacs.org The highly reactive aryl radical then rapidly forms a covalent bond with the substrate surface. nih.gov This technique has been successfully applied to various materials, including metals like iron and nickel, as well as carbon surfaces. nih.govacs.orgacs.org The resulting organic layers are robust and can withstand harsh conditions like sonication. acs.org

Electrografting is a more controlled process where an external electrical potential is applied to a conductive substrate to initiate the reduction of the diazonium salt. nih.govmdpi.com The reduction leads to the formation of aryl radicals and subsequent covalent bonding to the electrode surface. mdpi.com By controlling parameters such as the applied potential, concentration of the diazonium salt, and the number of voltammetric cycles, it is possible to manage the thickness of the grafted film, from a single monolayer to thicker multilayer structures. mdpi.comnih.govresearchgate.net This level of control is crucial for applications where precise surface properties are required.

Diazonium chemistry is a particularly powerful and widely used method for the covalent functionalization of carbon-based materials, including graphene, carbon nanotubes (CNTs), and diamond. acs.orgnsf.gov The process relies on the formation of aryl radicals from diazonium salts, which then attack the carbon lattice. researchgate.net

In the case of sp²-hybridized materials like graphene and CNTs, this reaction converts the targeted carbon atom from sp² to sp³ hybridization. nsf.gov This change disrupts the delocalized π-system, which in turn modifies the material's fundamental properties. For example, functionalization can open an electronic bandgap in graphene, altering its conductivity, and improve the solubility and processability of CNTs. nsf.govresearchgate.net The functionalization of CNTs with phenyl amine groups has been demonstrated, showcasing a direct pathway to introduce reactive amine functionalities onto nanotube sidewalls for building more complex nanostructures. researchgate.net

The table below details the effects of diazonium salt functionalization on various carbon materials.

| Carbon Material | Effect of Functionalization | Key Research Findings |

| Graphene | Alters electronic properties, opens a bandgap, changes conductivity. nsf.gov | Covalent attachment of aryl groups converts sp² carbon to sp³ carbon, disrupting the π-system. The degree of functionalization can be controlled. nsf.govnih.gov |

| Carbon Nanotubes (CNTs) | Improves solubility, allows for further chemical reactions, alters electronic properties. | Functionalization with amino-phenyl groups provides a reactive handle for cross-linking or building nanostructures. researchgate.netresearchgate.net The process can be tuned to control the degree of functionalization. researchgate.net |

| Diamond | Modifies surface properties. | Diazonium functionalization is applicable to sp³-hybridized carbon materials like diamond, enabling surface modification. acs.org |

The utility of diazonium salts extends to the modification of polymer surfaces. This technique can be used to graft thin, covalently bonded organic films onto polymers, thereby altering their surface characteristics without changing the bulk properties of the material. For instance, the surface of polymethylmethacrylate (PMMA), a widely used polymer, has been successfully modified using diazonium salts. rsc.org By choosing a diazonium salt with a specific substituent, such as a long perfluoroalkyl chain, the polymer surface can be rendered highly hydrophobic. rsc.org This approach is valuable for applications where surface properties like wettability, biocompatibility, or adhesion need to be precisely controlled, such as in microfluidic devices or biomedical implants.

Fabrication of Modified Electrodes and Interfaces for Research

The modification of electrode surfaces with thin organic films is a cornerstone of developing advanced electrochemical devices. 4-Aminobenzene-1-diazonium chloride and its derivatives are pivotal in this field due to their ability to form strong, covalent bonds with various electrode materials, including carbon and gold. This process, known as electrografting, allows for the precise tuning of the electrode's surface properties.

The fundamental mechanism involves the electrochemical reduction of the diazonium salt at the electrode surface. This reduction generates an aryl radical, which then covalently bonds to the electrode material. The process can be controlled to form either a monolayer or a multilayer film. For instance, studies have shown that the number of layers of 4-carboxybenzenediazonium (B3187778) grafted onto a glassy carbon electrode is linearly dependent on the concentration of the diazonium salt solution. nih.gov This control over film thickness is crucial for a variety of applications.

Researchers have successfully modified various electrode types, including glassy carbon electrodes (GCEs), screen-printed electrodes (SPEs), and indium tin oxide (ITO) electrodes. nih.govresearchgate.net The resulting modified electrodes exhibit altered electrochemical properties. For example, the presence of the grafted aminophenyl layer can inhibit the redox activity of certain probes, an effect that is proportional to the film's thickness and charge. researchgate.net

These modified surfaces serve as versatile platforms for further functionalization. The amine group of the grafted 4-aminophenyl layer can be used as a chemical handle to attach other molecules, such as enzymes, antibodies, or DNA, through techniques like amide bond formation. rsc.org This versatility has led to the development of sophisticated biosensors and other electrochemical devices.

Interactive Table: Parameters for Electrode Modification with Diazonium Salts

| Diazonium Salt Derivative | Electrode Material | Modification Technique | Key Finding |

| 4-Carboxybenzenediazonium | Glassy Carbon Electrode (GCE) | Cyclic Voltammetry | Film thickness is linearly dependent on diazonium salt concentration. nih.gov |

| 4-Aminobenzoic acid diazonium salt | Screen-Printed Carbon Electrode (SPCE) | Electrografting | Forms a platform for covalent immobilization of biomolecules. mdpi.com |

| 4-Nitrophenyldiazonium | Gold Screen-Printed Electrode (SPAuE) | Electrografting and subsequent reduction | Creates an amine-functionalized surface for antibody attachment. mdpi.com |

| 4-Aminophenyl diazonium salt | Thermoplastic Electrode (TPE) | Direct modification | Achieved near-monolayer coverage for immunosensor development. nih.gov |

Polymer Chemistry and Engineering

Initiation of Surface Radical or Oxidative Polymerization

The aryl radicals generated from the reduction of 4-aminobenzene-1-diazonium chloride can act as initiators for surface-confined polymerization reactions. This "grafting from" approach allows for the growth of polymer chains directly from the electrode surface, creating a dense and covalently attached polymer brush. This method provides excellent control over the thickness and properties of the resulting polymer film.

Both radical and oxidative polymerization can be initiated in this manner. In surface-initiated radical polymerization, the surface-bound aryl radicals react with monomers in the surrounding solution to propagate the polymer chain. This technique has been employed to graft a variety of polymers onto different substrates.

In oxidative polymerization, the diazonium-modified surface can facilitate the polymerization of monomers like aniline (B41778) and its derivatives. nih.gov The resulting polyaniline films are conductive and have potential applications in electronics and sensors. The properties of the synthesized polymers, such as their conductivity and molecular weight, are influenced by factors like the monomer concentration, the oxidant-to-monomer ratio, and the reaction temperature. nih.govnih.gov

Integration into Conductive Polymer Architectures

4-Aminobenzene-1-diazonium chloride and its derivatives are instrumental in creating well-defined interfaces between conductive polymers and electrode surfaces. The strong covalent bond formed through diazonium chemistry ensures robust adhesion of the polymer film, which is often a limiting factor in the performance and stability of organic electronic devices. researchgate.net

By modifying an electrode surface with a layer of a specific diazonium salt, the interfacial properties, such as hydrophobicity and charge, can be tailored. researchgate.net This, in turn, influences the deposition and electrochemical properties of subsequently grown conductive polymers like polypyrrole. For example, research has shown that sulfonic acid-doped polypyrrole films are preferentially deposited on more hydrophobic aryl layers created via diazonium chemistry. researchgate.net

Interactive Table: Research Findings in Polymer Chemistry Utilizing Diazonium Salts

| Research Area | Key Finding |

| Oxidative Polymerization of Diarylaminodichlorobenzoquinones | The oxidation rate increases with acid concentration, and only one arylamine group is involved in the polymerization. nih.gov |

| Oxidative Polymerization of Aminodiphenylamines | The conductivity of the resulting oligomers is dependent on the oxidant-to-monomer ratio. nih.gov |

| Adhesion of Polypyrrole to Modified ITO Electrodes | The redox properties and electrochemical impedance of polypyrrole are related to the hydrophobic character of the underlying aryl layer. researchgate.net |

Analytical Method Development Utilizing Diazonium Chemistry

Spectrophotometric Determination Techniques for Organic Compounds

Diazonium salts, including 4-aminobenzene-1-diazonium chloride, are widely used as coupling reagents in the development of spectrophotometric methods for the quantitative analysis of various organic compounds. These methods are typically simple, cost-effective, and can be highly sensitive.

The underlying principle is the diazo coupling reaction, where the diazonium salt reacts with an electron-rich aromatic compound (a coupling agent) to form a highly colored azo dye. The intensity of the color, which is measured by a spectrophotometer, is directly proportional to the concentration of the analyte.

These methods have been successfully applied to determine a wide range of compounds, including phenols, aromatic amines, and pharmaceuticals. ekb.egdeepdyve.com For instance, a method for the determination of tetracycline (B611298) hydrochloride involves its reaction with diazotized m-nitroaniline in an alkaline medium to produce a colored product with maximum absorbance at 382.5 nm. israa.edu.ps Similarly, various phenolic compounds can be quantified by their coupling reaction with diazotized benzidine. ekb.eg The selection of the diazonium reagent and the reaction conditions (e.g., pH, temperature) are optimized to achieve the desired sensitivity and selectivity for the target analyte.

Interactive Table: Spectrophotometric Methods Using Diazonium Salts

| Analyte | Diazonium Reagent | Wavelength of Maximum Absorbance (λmax) | Linear Range |

| Rasagiline hemitartrate | Diazotized sulphanilic acid | 440 nm | 0 - 10 µg/mL. orientjchem.org |

| Tetracycline hydrochloride | Diazotized m-nitroaniline | 382.5 nm | 1.0 – 30 µg/mL. israa.edu.ps |

| 1-Naphthylamine | Diazotized 4-aminobenzophenone | 530 nm | 0 - 4 ppm. deepdyve.com |

| Phenol (B47542) | Diazotized benzidine | 456 nm | 0.25 - 15 µg/mL. ekb.eg |

| Catechol | Diazotized benzidine | 359 nm | 0.25 - 5 µg/mL. ekb.eg |

| Resorcinol | Diazotized benzidine | 497 nm | 0.25 - 7.5 µg/mL. ekb.eg |

Development of Chemical Sensors and Biosensors

The unique properties of 4-aminobenzene-1-diazonium chloride and its derivatives make them excellent building blocks for the construction of chemical sensors and biosensors. The ability to form stable, covalently attached layers on electrode surfaces provides a robust platform for immobilizing recognition elements.

In chemical sensors, the grafted aryl layer can itself be the sensing element or can be further modified to create a selective binding site. For example, crown ethers have been attached to aminophenyl-modified electrodes for the selective detection of metal ions. rsc.org

In the realm of biosensors, the aminophenyl-functionalized surface is a versatile starting point for the covalent attachment of a wide array of biomolecules, including enzymes, antibodies, and nucleic acids. researchgate.netrsc.orgmdpi.commdpi.com For instance, glucose oxidase has been immobilized on a 4-phenylacetic acid modified glassy carbon electrode for the development of a glucose biosensor. rsc.org Similarly, immunosensors for detecting biomarkers like C-reactive protein have been fabricated on diazonium-modified thermoplastic electrodes. nih.gov

The strong covalent linkage provided by diazonium chemistry enhances the stability and reusability of these biosensors compared to those based on physical adsorption or other weaker immobilization strategies. rsc.org This has led to the development of sensitive and selective biosensors for a variety of analytes, from small molecules to large proteins and DNA sequences. mdpi.com

Q & A

Q. How can researchers optimize diazonium salt grafting on carbon-based materials for electrochemical applications?

- Methodological Answer : Use cyclic voltammetry to monitor grafting efficiency on electrodes. Optimize parameters such as electrolyte (e.g., 0.1 M H₂SO₄), potential range (−0.5 to +0.5 V vs. Ag/AgCl), and scan rate (50 mV/s). Post-modification analysis via XPS can confirm covalent bonding (e.g., N 1s peaks at 399–400 eV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.